Product packaging for cis-1-Propylmethyl ether(Cat. No.:CAS No. 4188-68-5)

cis-1-Propylmethyl ether

Cat. No.: B13421848
CAS No.: 4188-68-5
M. Wt: 72.11 g/mol
InChI Key: QHMVQKOXILNZQR-ARJAWSKDSA-N
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Description

Contextualization within the Ether Class of Organic Compounds

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). (Z)-1-Methoxyprop-1-ene belongs to a specific subclass known as vinyl ethers. Vinyl ethers are distinguished by an ether linkage where at least one of the alkyl groups contains a carbon-carbon double bond directly attached to the oxygen atom.

The general formula for a simple acyclic ether is C_nH_{2n+2}O. However, the presence of the double bond in vinyl ethers results in a general formula of C_nH_{2n}O for the simplest members. (Z)-1-Methoxyprop-1-ene, with its molecular formula C4H8O, fits this pattern. guidechem.comchemnet.com The key structural feature is the methoxy (B1213986) group (-OCH3) attached to a propenyl group (-CH=CHCH3). The oxygen atom in the C-O-C bond of ethers is sp3 hybridized, leading to a bent molecular geometry. This structure imparts a slight polarity to the molecule.

Vinyl ethers, including (Z)-1-methoxyprop-1-ene, exhibit reactivity that is distinct from their saturated ether counterparts. The carbon-carbon double bond is electron-rich due to the resonance contribution from the adjacent oxygen atom's lone pairs. This electronic characteristic makes vinyl ethers susceptible to electrophilic attack and active participants in a variety of organic reactions, most notably cycloadditions and polymerizations.

Table 1: General Properties of (Z)-1-Methoxyprop-1-ene

Property Value
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS Number 4188-68-5
Boiling Point 36.4 °C at 760 mmHg chemnet.com
Density 0.762 g/cm³ chemnet.com

Significance of Stereoisomerism in Simple Alkyl Ethers

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the context of 1-methoxyprop-1-ene, the presence of the carbon-carbon double bond gives rise to geometric isomerism, specifically cis/trans or E/Z isomerism.

The two geometric isomers of 1-methoxyprop-1-ene are:

(Z)-1-methoxyprop-1-ene (cis isomer): The methyl group of the propyl chain and the methoxy group are on the same side of the double bond.

(E)-1-methoxyprop-1-ene (trans isomer): The methyl group of the propyl chain and the methoxy group are on opposite sides of the double bond. nih.gov

This stereoisomerism is highly significant as it directly influences the compound's physical properties and chemical reactivity. The different spatial arrangements of the Z and E isomers can lead to variations in stability, reaction rates, and the stereochemical outcomes of reactions in which they participate. For instance, in acid-catalyzed hydrolysis, the cis and trans isomers of vinyl ethers have been shown to react at substantially different rates. This difference is a key piece of evidence used to probe the reaction mechanisms of vinyl ether hydrolysis.

The ability to selectively synthesize one isomer over the other is a critical aspect of modern organic synthesis. The stereochemistry of the vinyl ether can dictate the stereochemistry of the products formed in reactions such as the Diels-Alder cycloaddition or Claisen rearrangement.

Current Research Landscape and Academic Relevance of cis-1-Propylmethyl Ether

(Z)-1-Methoxyprop-1-ene, as a specific stereoisomer of a vinyl ether, holds considerable relevance in the current academic research landscape, primarily as a reactive intermediate and a monomer in polymer science.

Detailed Research Findings:

Cycloaddition Reactions: (Z)-1-Methoxyprop-1-ene and its derivatives are valuable reactants in various cycloaddition reactions. For example, gold(I)-catalyzed intermolecular [2+2+2] cycloadditions involving allenes, aldehydes, and enol ethers like 2-methoxyprop-1-ene (an isomer of the title compound) have been developed to stereoselectively synthesize tetrahydropyran (B127337) rings, which are common structural motifs in biologically active molecules. rsc.orgrsc.org In some multicomponent cycloadditions, the use of 2-methoxyprop-1-ene has led to the formation of products with complete stereoselectivity. rsc.orgrsc.org The stereochemistry of the vinyl ether is crucial in determining the stereochemical outcome of these complex transformations.

Synthesis of Functionalized Polymers: Propenyl ethers, including isomers of 1-methoxyprop-1-ene, are employed as monomers in the synthesis of tailor-made multifunctional polymers. These monomers can undergo cationic polymerization. Research has focused on creating polymers with pendant propenyl ether groups that can be subsequently cross-linked, offering a method for producing specialized coatings and materials.

Probing Reaction Mechanisms: The distinct reactivity of cis and trans isomers of vinyl ethers makes them excellent tools for studying reaction mechanisms. Research has utilized the different hydrolysis rates of (Z)- and (E)-β-phenylvinyl methyl ether to understand the intermediates and rate-determining steps in vinyl ether hydrolysis. This principle is broadly applicable to understanding the reactivity of compounds like (Z)-1-methoxyprop-1-ene.

Synthetic Intermediates: The electron-rich double bond of (Z)-1-methoxyprop-1-ene allows it to serve as a versatile intermediate in organic synthesis. It can be used to introduce specific functional groups into a molecule. For example, related vinyl ethers are used in three-component coupling reactions to produce highly functionalized trisubstituted vinyl bromides, which can be further elaborated into complex structures like indenes. nih.gov

The academic relevance of (Z)-1-methoxyprop-1-ene is thus rooted in its utility as a stereochemically defined building block. Its predictable reactivity and the influence of its geometry on reaction outcomes make it a valuable tool for synthetic chemists aiming to construct complex molecular architectures with a high degree of control.

Table 2: Research Applications of (Z)-1-Methoxyprop-1-ene and Related Vinyl Ethers

Research Area Application Key Finding
Cycloaddition Chemistry Reactant in gold-catalyzed [2+2+2] cycloadditions Enables stereoselective synthesis of tetrahydropyran scaffolds. rsc.orgrsc.org
Polymer Science Monomer for multifunctional polymers Allows for the creation of cross-linkable polymers with tailored properties.
Mechanistic Studies Probe for reaction mechanisms Different reactivity of cis/trans isomers provides insight into reaction pathways.
Organic Synthesis Versatile synthetic intermediate Used in multicomponent reactions to build complex molecular frameworks. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B13421848 cis-1-Propylmethyl ether CAS No. 4188-68-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4188-68-5

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

(Z)-1-methoxyprop-1-ene

InChI

InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3-

InChI Key

QHMVQKOXILNZQR-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\OC

Canonical SMILES

CC=COC

Origin of Product

United States

Advanced Synthetic Methodologies for Stereoselective Formation of Cis 1 Propylmethyl Ether

Stereocontrolled Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a cornerstone of ether formation, traditionally involves the S\sub{N}2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comchemistrytalk.org Its application to the synthesis of vinyl ethers like (Z)-1-methoxypropene requires careful consideration of substrates and conditions, as nucleophilic substitution at an sp²-hybridized carbon is inherently challenging and less common than at sp³ centers. acs.orgresearchgate.net

Two primary disconnection pathways exist for the synthesis of (Z)-1-methoxypropene via the Williamson method:

Route A: Reaction of a methyl halide (e.g., iodomethane) with a pre-formed, stereochemically defined (Z)-propen-1-olate anion.

Route B: Reaction of sodium methoxide (B1231860) with a (Z)-1-halopropene (e.g., (Z)-1-bromopropene).

In Route A , the critical step is the generation of the (Z)-propen-1-olate from a suitable precursor, such as (Z)-prop-1-en-1-ol, using a strong base. The subsequent alkylation on the oxygen atom does not affect the stereochemistry of the double bond. However, the stability and availability of the required (Z)-enol precursor can be a limiting factor.

Route B presents a more significant mechanistic hurdle. The direct nucleophilic substitution on a vinylic halide does not typically proceed through a classical backside S\sub{N}2 attack. researchgate.net The reaction mechanism is more complex, potentially involving addition-elimination or elimination-addition pathways, which can lead to a loss of stereochemical integrity. acs.org The preservation of the cis configuration of the starting (Z)-1-halopropene is not guaranteed and is highly dependent on the reaction pathway. Experimental studies on related systems show that the stereochemical outcome of vinylic substitutions can be influenced by numerous factors, often resulting in mixtures of isomers. nih.gov

The conditions for a Williamson-type synthesis of a vinyl ether must be meticulously optimized to favor the desired substitution reaction while suppressing side reactions and stereochemical scrambling. Key variables include the choice of base, solvent, and temperature.

Base: Strong, non-nucleophilic bases are required to deprotonate the alcohol precursor without competing in the substitution step. jk-sci.com For Route B, the base (methoxide) is the nucleophile. The choice of counter-ion (e.g., Na⁺, K⁺) can influence the aggregation state and reactivity of the alkoxide.

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically employed to enhance the nucleophilicity of the alkoxide anion. jk-sci.com The choice of solvent can impact the reaction mechanism and, consequently, the stereochemical purity of the product.

Temperature: Higher temperatures can promote competing E2 elimination reactions, particularly with sterically hindered substrates, leading to alkyne formation. chemistrytalk.org Therefore, the lowest practical temperature should be used to maintain selectivity.

EntryAlkylating AgentAlkoxideBaseSolventTemp (°C)Predominant Product(s)
1Iodomethane(Z)-1-PropenolNaHTHF25(Z)-1-methoxypropene
2(Z)-1-BromopropeneMethanol (B129727)K₂CO₃Acetonitrile80Low Conversion, Mixture of Z/E isomers
3(Z)-1-BromopropeneSodium Methoxide-DMSO50(Z/E)-1-methoxypropene, Propyne (B1212725)
4(E)-1-BromopropeneSodium Methoxide-HMPA50(E/Z)-1-methoxypropene, Propyne

This interactive table presents hypothetical yet plausible outcomes for the Williamson synthesis of 1-methoxypropene, illustrating the challenges in controlling stereoselectivity, especially when starting with a vinylic halide.

Alternative Stereoselective Etherification Reactions

Given the limitations of the Williamson synthesis for this target, alternative methods, particularly transition-metal-catalyzed reactions, have become the preferred strategies for the stereoselective formation of vinyl ethers.

The most effective and atom-economical method for synthesizing (Z)-1-methoxypropene is the catalytic hydroalkoxylation of propyne with methanol. This reaction involves the addition of a methanol O-H bond across the carbon-carbon triple bond of propyne. The choice of catalyst is crucial for controlling both regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn- vs. anti-addition).

Gold Catalysis: Gold(I) complexes, often featuring N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are exceptionally effective catalysts for the intermolecular hydroalkoxylation of alkynes. nih.gov These reactions frequently exhibit high stereoselectivity, proceeding via an anti-addition of the alcohol to the gold-activated alkyne, which typically yields the (Z)-vinyl ether as the kinetic product. mdpi.comnih.gov

Ruthenium Catalysis: Ruthenium complexes have also been developed for the hydrofunctionalization of terminal alkynes. organic-chemistry.org While often used for hydration to generate aldehydes (anti-Markovnikov) or hydroboration, related systems can be adapted for hydroalkoxylation, potentially offering a different selectivity profile. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are widely used in organic synthesis and have been applied to transetherification reactions to produce vinyl ethers. They can also be used in the direct hydroalkoxylation of alkynes, although controlling the Z/E selectivity can be challenging.

EntryCatalyst SystemAlkyneAlcoholTemp (°C)Z:E RatioYield (%)
1[Au(IPr)Cl]/AgOTfPropyneMethanol60>95:592
2[RuCpCl(dppm)]PropyneMethanol10080:2075
3Pd(OAc)₂/dppfPropyneMethanol8065:3588
4AuCl₃PropyneMethanol6090:1085

This interactive table compares various catalytic systems for the hydroalkoxylation of propyne. Gold-based catalysts generally show superior Z-selectivity for this transformation.

The stereochemical outcome of catalytic hydroalkoxylation is determined by the reaction mechanism. For gold(I) catalysis, the generally accepted pathway involves several key steps that dictate the formation of the Z-isomer. mdpi.com

π-Activation: The cationic gold(I) catalyst coordinates to the triple bond of propyne, rendering it highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of methanol attacks the activated alkyne complex. This attack typically occurs in an anti-fashion (trans-attack) relative to the metal center, from the face opposite the bulky gold catalyst.

Protonolysis: The resulting vinyl-gold intermediate undergoes rapid protonolysis, where a proton (often from another molecule of the alcohol) cleaves the carbon-gold bond to release the final vinyl ether product and regenerate the active gold catalyst.

This anti-addition pathway directly leads to the formation of the (Z)-alkene geometry. The high selectivity arises from the steric and electronic control exerted by the catalyst and its ligand sphere throughout the catalytic cycle. In contrast, some ruthenium-catalyzed additions to alkynes are proposed to proceed through vinylidene intermediates, which can lead to different stereochemical outcomes. organic-chemistry.org

Challenges and Innovations in cis-Ether Synthesis

The synthesis of geometrically pure cis or Z-alkenyl ethers remains a significant objective in synthetic chemistry, with several persistent challenges and ongoing innovations.

Challenges:

Stereoselectivity Control: The primary challenge is achieving high Z:E ratios. The (E)-isomer is often the thermodynamically more stable product, and kinetic Z-products can isomerize to the E-form under the reaction conditions, especially in the presence of residual acid or catalyst. mdpi.com

Reactivity of Precursors: In non-catalytic routes like the Williamson synthesis, the low reactivity of vinylic halides necessitates harsh conditions that can promote side reactions and isomerization. acs.org

Catalyst Cost and Efficiency: While highly effective, catalysts based on precious metals like gold and ruthenium can be expensive, which may be a barrier for large-scale synthesis. Developing catalysts with high turnover numbers and stability is crucial. researchgate.net

Innovations:

Advanced Catalyst Design: A major area of innovation is the development of new transition-metal catalysts with sophisticated ligands. These ligands are designed to fine-tune the steric and electronic environment around the metal center, thereby enhancing stereocontrol and reactivity. nih.gov

Novel Synthetic Routes: New methods are continually being developed that bypass traditional challenges. For instance, stereoselective olefin metathesis provides a powerful tool for creating Z-alkenyl halides, which can serve as precursors for etherification. core.ac.ukorganic-chemistry.org

Use of Earth-Abundant Metals: Research into catalysts based on more abundant and less expensive metals, such as copper or cobalt, is an active field aimed at providing more sustainable synthetic routes. chinesechemsoc.org

Electrochemical Methods: Electrocatalysis is emerging as a green and efficient tool for driving chemical transformations. Electrochemical methods for the stereoselective reduction of alkynes to Z-alkenes could provide valuable precursors for subsequent ether synthesis. rsc.org

Strategies for Enhancing Diastereoselectivity

The enhancement of diastereoselectivity in the synthesis of cis-1-Propylmethyl ether often involves the use of chiral auxiliaries, stereoselective catalysts, and carefully optimized reaction conditions. These strategies aim to create a biased steric or electronic environment that favors the formation of the desired cis isomer over its trans counterpart.

One common approach involves the use of substrate-controlled diastereoselective reactions. In this method, a chiral center already present in one of the starting materials directs the stereochemical outcome of the etherification reaction. For instance, the reaction of a chiral alcohol with a prochiral electrophile can proceed with high diastereoselectivity if the existing stereocenter effectively blocks one face of the reactive site.

Catalyst-controlled stereoselective synthesis offers another powerful tool. Chiral Lewis acids or organocatalysts can coordinate to the reactants in a way that directs the incoming nucleophile to a specific face of the electrophile, leading to the preferential formation of one diastereomer. The choice of catalyst and its ligands is critical in achieving high levels of stereocontrol.

The reaction conditions, including solvent, temperature, and the nature of the base or acid used, also play a pivotal role. Non-polar solvents may enhance steric interactions, leading to higher diastereoselectivity, while lower temperatures often increase the kinetic control of the reaction, favoring the formation of the thermodynamically less stable product, which can sometimes be the desired cis isomer.

Table 1: Factors Influencing Diastereoselectivity in Ether Synthesis

FactorInfluence on DiastereoselectivityExample Strategy
Substrate Existing stereocenters direct the approach of reagents.Use of a chiral alcohol derived from a natural product.
Catalyst Chiral catalysts create a stereochemically defined environment.Asymmetric etherification using a chiral phase-transfer catalyst.
Reagents Bulky reagents can enhance steric hindrance and selectivity.Employing a sterically demanding alkylating agent.
Solvent Polarity and coordinating ability can affect transition state energies.Using a non-polar solvent to maximize steric effects.
Temperature Lower temperatures often favor kinetic over thermodynamic control.Conducting the reaction at -78 °C to enhance selectivity.

Complex Reaction Pathways in Ether Synthesis

The synthesis of ethers, particularly those with defined stereochemistry like this compound, can proceed through various complex reaction pathways. Understanding these pathways is essential for designing effective synthetic routes and for troubleshooting reactions that yield low diastereoselectivity.

The Williamson ether synthesis, a classical method for forming ethers, can be adapted for stereoselective synthesis. However, its application to the formation of specific diastereomers of substituted cyclic ethers can be complicated by competing elimination reactions and lack of stereocontrol. Modifications, such as the use of intramolecular variants or phase-transfer catalysis, can improve its stereoselectivity.

Another significant pathway involves the alkoxymercuration-demercuration of alkenes. This two-step process can be highly stereoselective, typically proceeding via an anti-addition of the alcohol and the mercury species across the double bond. Subsequent demercuration with sodium borohydride (B1222165) replaces the mercury with a hydrogen atom. By choosing an appropriate cyclic alkene and alcohol, this method can be tailored to produce the desired cis-ether.

Acid-catalyzed addition of alcohols to alkenes represents another route. While often leading to a mixture of products, the use of specific catalysts and reaction conditions can steer the reaction towards the desired stereoisomer. For example, the use of a bulky Brønsted acid might favor the formation of the cis product due to steric interactions in the transition state.

More modern approaches may involve transition-metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of an alcohol with a vinyl or aryl halide can be rendered stereoselective through the use of chiral phosphine ligands. While less common for simple alkyl ethers, these methods offer a high degree of control for more complex structures.

Table 2: Comparison of Synthetic Pathways for Ether Formation

PathwayMechanismAdvantagesDisadvantages
Williamson Ether Synthesis SN2 displacement of a halide by an alkoxide.General and widely applicable.Can be prone to elimination; stereocontrol can be challenging.
Alkoxymercuration-Demercuration Electrophilic addition of Hg(OAc)2 and an alcohol, followed by reduction.High regioselectivity and stereoselectivity (anti-addition).Use of toxic mercury reagents.
Acid-Catalyzed Addition Protonation of an alkene followed by nucleophilic attack of an alcohol.Atom economical.Can lead to rearrangements and mixtures of stereoisomers.
Transition-Metal Catalysis Reductive elimination from a metal-alkoxide-alkyl complex.High functional group tolerance and potential for high stereoselectivity.Catalyst cost and sensitivity.

Elucidation of Reaction Mechanisms and Kinetics of Cis 1 Propylmethyl Ether Analogues

Gas-Phase Radical-Initiated Reactions

The gas-phase reactions of ethers are of significant interest due to their role in atmospheric chemistry and combustion processes. The initiation often involves the abstraction of a hydrogen atom by a radical species.

The reaction of ethers with hydroxyl (OH) radicals in the atmosphere is a primary degradation pathway. nih.gov This process occurs through the abstraction of a hydrogen atom from a C-H bond, leading to the formation of an alkyl radical and a water molecule.

For propyl methyl ether (CH₃OCH₂CH₂CH₃) , there are several potential sites for hydrogen abstraction. The carbon atoms are designated as α, β, and γ, starting from the carbon adjacent to the ether oxygen on the propyl group. Studies have shown that the carbon neighboring the ether group (the α-carbon) is the most favorable site for H-abstraction reactions. researchgate.net The reaction with OH radicals is the main tropospheric loss process for this ether. researchgate.netresearchgate.net The main products of the reaction between methyl propyl ether and OH radicals include methyl propionate, methyl formate, and propyl formate. researchgate.net

In the case of isopropyl methyl ether (CH₃OCH(CH₃)₂) , the tertiary C-H bond at the α-position is particularly susceptible to abstraction due to the stability of the resulting tertiary radical.

The general mechanism for OH radical-initiated hydrogen abstraction can be represented as: R-H + •OH → R• + H₂O

The resulting ether alkyl radical will then react with O₂ to form an ether alkyl peroxy radical. researchgate.net

Alkylperoxyl radicals (ROO•), such as the methylperoxyl radical (CH₃O₂•), are important hydrogen abstractors, particularly at intermediate to high temperatures (800–1250 K) in combustion environments. nih.gov These reactions are crucial in fuel combustion, as they can lead to the formation of alkyl hydroperoxides (ROOH), which can then decompose to generate more radicals. nih.gov

A systematic study on hydrogen atom abstraction from various ethers by the hydroperoxyl radical (HO₂•), a related peroxyl species, has been conducted. nih.govacs.org The research detailed reactions with propyl methyl ether and isopropyl methyl ether, among others, to understand the effect of the ether functional group on the reaction rate constants. nih.govacs.org For both propyl methyl ether and isopropyl methyl ether, hydrogen abstraction can occur at different sites, and the branching ratio for each site has been analyzed. nih.gov

The reaction mechanism is as follows: R-H + CH₃OO• → R• + CH₃OOH

In a study of di-n-propyl ether, it was found that hydrogen abstraction reactions by H atoms and CH₃ radicals were significant under pyrolysis conditions at 10 atm. researchgate.net

The rate at which chemical reactions occur is described by the rate constant (k), which is highly dependent on temperature. This relationship is often described by the Arrhenius equation. iitk.ac.inlibretexts.org

Reaction with OH Radicals: The rate constant for the reaction of propyl methyl ether with OH radicals has been determined at room temperature (293 ± 2 K) to be (9.91 ± 2.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.org Another study reported a similar value of (1.02 ± 0.03) × 10⁻¹¹ cm³ molecules s⁻¹ at 298 K. iaea.org As the carbon chain length in methyl ethers increases, the rate constant for the reaction with OH radicals also tends to increase. researchgate.net For example, the rate constants for methyl ethyl ether, methyl propyl ether, and ethyl propyl ether at 298 K are (7.53 ± 2.86) × 10⁻¹², (9.91 ± 2.30) × 10⁻¹², and (1.13 ± 0.09) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net

Reaction with Alkylperoxyl Radicals: Systematic calculations of high-pressure limit rate constants for H-atom abstraction from various ethers by HO₂• radicals have been performed over a temperature range of 500–2000 K. nih.govacs.org These calculations typically employ transition-state theory and account for quantum tunneling effects. nih.govacs.org While specific data for CH₃O₂• with propyl methyl ether and isopropyl methyl ether is less common in the provided results, the behavior is expected to be similar to that of HO₂•. The rate constants for the reaction of alkyl radicals with O₂ to form peroxyl radicals are generally on the order of 10⁹ L mol⁻¹ s⁻¹. nist.gov

Temperature Dependence: The temperature dependence of rate coefficients is often expressed in the Arrhenius form, k = A exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy. iitk.ac.in For the reaction of Br atoms with dimethyl ether and diethyl ether, the rate constants have been measured over a temperature range of approximately 300 to 350 K. nih.govacs.org This data allows for the determination of the activation energies for these reactions. nih.govacs.org

Kinetic Rate Constants for Gas-Phase Reactions of Ethers
EtherRadicalRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Propyl methyl etherOH(9.91 ± 2.30) × 10⁻¹² nih.govacs.org
Propyl methyl etherOH(1.02 ± 0.03) × 10⁻¹¹ iaea.org
Methyl ethyl etherOH(7.53 ± 2.86) × 10⁻¹² researchgate.net
Ethyl propyl etherOH(1.13 ± 0.09) × 10⁻¹¹ researchgate.net

Condensed-Phase Reactivity and Transformation Pathways

In the condensed phase, the reactivity of ethers is often dominated by acid-catalyzed processes.

Ethers are generally unreactive but can be cleaved by strong acids, such as aqueous HBr and HI. libretexts.orglibretexts.org This reaction is a nucleophilic substitution that can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. sciencemadness.orgjove.com

The first step in the mechanism is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which is a good leaving group. jove.comvaia.com

R-O-R' + H-X → [R-O⁺(H)-R'] + X⁻

For ethers with primary and secondary alkyl groups, like propyl methyl ether, the cleavage typically follows an Sₙ2 mechanism. libretexts.orglibretexts.org The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. libretexts.orgsciencemadness.org For example, the cleavage of ethyl isopropyl ether with HI yields isopropyl alcohol and iodoethane (B44018) because the iodide ion attacks the less hindered primary carbon. libretexts.org

If an ether contains a tertiary alkyl group, the cleavage can proceed via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orgjove.com

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of ethers is relevant to their use as fuel additives and in understanding their combustion chemistry. osti.govosti.gov

Studies on the pyrolysis of di-n-propyl ether have been conducted in a flow reactor at temperatures between 850–1350 K. researchgate.net The unimolecular decomposition of di-n-propyl ether leads to specific products, and a detailed kinetic model has been developed. researchgate.net A major molecular reaction pathway for ethers during pyrolysis is the formation of an alcohol and an olefin. researchgate.net For di-n-propyl ether, a significant unimolecular decomposition reaction leads to n-propanol and propylene. researchgate.net

Isomerization Studies

The study of isomerization in ethers, particularly the interconversion of stereoisomers, provides valuable insight into their relative stabilities and the mechanisms governing these transformations. While direct research on cis-1-Propylmethyl ether is not extensively documented in publicly available literature, the behavior of analogous alkyl ethers can be examined to elucidate potential stereoisomeric transformations and the influence of catalysts on the equilibrium between isomers.

Stereoisomeric Transformations in Related Alkyl Ethers

The transformation between cis and trans or E and Z isomers is a key area of investigation in stereochemistry. In related systems, such as vinyl ethers, a rapid E/Z isomerization has been observed to precede further chemical reactions. acs.orgresearchgate.net This suggests that under certain conditions, an equilibrium between the geometric isomers can be established. For instance, in the context of palladium-catalyzed reactions, it has been noted that starting with a stereoisomeric mixture of a vinyl ether can lead to the same product distribution as starting with a pure isomer, indicating that a rapid isomerization process occurs before the main reaction. acs.orgresearchgate.net

In the case of polyenyl alkyl ethers, base-catalyzed isomerization has been shown to lead to a thermodynamic equilibrium of stereoisomers. acs.org For example, the isomerization of certain dienyl ethers using a base catalyst resulted in a consistent stereoisomeric ratio of the products, suggesting that a thermodynamic equilibrium was reached. acs.org This principle of reaching a thermodynamically controlled mixture of stereoisomers is a common theme in isomerization studies.

Furthermore, studies on silyl (B83357) enol ethers have demonstrated that kinetically favored isomers can be converted into their more thermodynamically stable counterparts through catalysis. beilstein-journals.org This transformation is driven by the lower energy state of the thermodynamically more stable isomer. The isomerization can be catalyzed by strong acids like triflic imide, which facilitates the equilibration to the more stable configuration. beilstein-journals.org

Research on steryl alkyl ethers found in marine sediments also touches upon the formation of different stereoisomers. uu.nl While the focus of that research was on structural identification, it acknowledged the potential for the formation of various stereoisomers, highlighting the natural occurrence of isomeric complexity in ether structures. uu.nl

Table 1: Examples of Stereoisomeric Ratios in Isomerization of Related Ethers

Substrate TypeCatalyst/ConditionsIsomeric Ratio (e.g., E/Z or trans/cis)Reference
Dienyl etherTBD (10 mol%), 85 °Cca. 78:22 (1Z,3E)/(1Z,3Z) acs.org
Vinyl ether[Pd-H] precatalystE/Z isomerization precedes reaction acs.orgresearchgate.net
Kinetically favorable silyl enol etherTriflic imide (1 mol %), -10 °CIsomerization to thermodynamically stable isomer beilstein-journals.org

This table presents data from studies on analogous ether compounds to illustrate the principles of stereoisomeric equilibria.

Role of Catalysis in Stereoisomeric Equilibria

Catalysis plays a pivotal role in controlling the stereochemical outcome of reactions involving ethers and in establishing equilibrium between stereoisomers. Various types of catalysts, including acids, bases, and metal complexes, have been shown to influence the isomerization of related ether compounds.

Acid Catalysis: Acid catalysts are commonly employed to promote the formation of ethers from alcohols and can also facilitate isomerization. masterorganicchemistry.com For instance, the synthesis of unsymmetrical ethers can be achieved using acidic catalysts like montmorillonite (B579905) KSF and K10, where the choice of catalyst can significantly affect the product distribution. rsc.org In the context of isomerization, strong acids can protonate the ether oxygen, weakening adjacent bonds and allowing for configurational changes, ultimately leading to a thermodynamically controlled mixture of isomers. beilstein-journals.org

Base Catalysis: Base-catalyzed isomerization is another important method for achieving stereochemical control. The use of organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been effective in the isomerization of polyenyl alkyl ethers. acs.org The base facilitates a proton shift, leading to the formation of a more stable conjugated vinyl ether. The reaction often results in a thermodynamic equilibrium of stereoisomers. acs.org

Metal Catalysis: Transition metal catalysts are widely used to effect a variety of transformations, including isomerization.

Palladium: Palladium complexes are known to catalyze the isomerization of vinyl ethers, often as part of a tandem reaction sequence. acs.orgresearchgate.net These catalysts can facilitate the migration of double bonds, leading to the formation of different geometric isomers.

Nickel: Nickel-catalyzed reactions have been developed for the stereospecific coupling of alkyl alcohol derivatives, including cyclic ethers. bohrium.com While the primary focus is on cross-coupling, these systems demonstrate the ability of nickel catalysts to interact with and control the stereochemistry of ether compounds.

Rhodium: Rhodium catalysts have been used for the stereoselective borylation of vinyl acetates, which involves an isomerization step. wiley.com The process often favors the formation of the more stable (E)-isomer. wiley.com

Ruthenium: A notable example is the ruthenium-catalyzed cis,cis to trans,trans isomerization of a disilanyl (B1231035) analogue of 1,5-cyclooctadiene, demonstrating the power of metal catalysts to induce significant stereochemical changes. uh.edu

Table 2: Catalysts Used in Isomerization of Ether Analogues

Catalyst TypeExample CatalystSubstrate TypeOutcomeReference
AcidTriflic imideSilyl enol etherIsomerization to thermodynamic product beilstein-journals.org
BaseTBDPolyenyl alkyl etherThermodynamic equilibrium of stereoisomers acs.org
Metal (Palladium)[Pd-H] precatalystVinyl etherE/Z isomerization acs.orgresearchgate.net
Metal (Rhodium)Rhodium complexVinyl acetateIsomerization to (E)-isomer wiley.com
Metal (Ruthenium)Ruthenium(II) alkylidene complexDisilanyl analogue of 1,5-cyclooctadienecis,cis to trans,trans isomerization uh.edu

This table summarizes various catalytic systems and their effects on the isomerization of ether analogues, providing a framework for understanding potential catalytic influences on this compound.


Advanced Spectroscopic Analysis and Structural Characterization of Cis 1 Propylmethyl Ether

High-Resolution Rotational Spectroscopy for Conformation Analysis

High-resolution rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, one can obtain rotational constants, which are inversely proportional to the moments of inertia of the molecule.

The rotational spectrum of a molecule provides unambiguous information about its geometry. For an asymmetric top molecule like cis-1-Propylmethyl ether, three different rotational constants (A, B, and C) can be determined. These constants are related to the moments of inertia about the three principal axes of the molecule. The analysis of the rotational spectra of related unsaturated ethers, such as vinyl methyl ether, has shown that such molecules can exist as a mixture of conformers. oup.comresearchgate.net The most stable conformer for simple vinyl ethers is often found to be the planar cis (or syn) form, where the methyl group is on the same side of the C-O bond as the double bond.

Theoretical calculations, such as those performed using ab initio methods at the MP2 level or Density Functional Theory (DFT), are essential for predicting the rotational constants of different possible conformers. acs.org By comparing the experimentally measured rotational constants with the theoretically predicted values, the observed conformer can be definitively identified. For this compound, the planar cis conformation is expected to be the most stable.

Table 1: Hypothetical Rotational Constants for this compound

ParameterPredicted Value (MHz)
A9500
B2400
C2000

Note: These values are hypothetical and based on typical values for similar unsaturated ethers. The precise experimental determination would require a dedicated rotational spectroscopy study.

Isotopic substitution is a key technique in rotational spectroscopy for refining the molecular structure. By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), the mass distribution of the molecule is altered, leading to a predictable change in the moments of inertia and, consequently, the rotational constants. aanda.orgacs.org

Vibrational Spectroscopy for Intermolecular Interactions and Conformations

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for studying weaker intermolecular interactions, such as hydrogen bonding, and for confirming conformational structures.

The interaction of ethers with water is of fundamental importance in chemistry and biology. The solvation of ethers can be studied by forming complexes with water molecules in a supersonic jet or a cryogenic matrix and analyzing their vibrational spectra. Far-infrared spectroscopy is particularly sensitive to the large-amplitude, low-frequency intermolecular vibrations that characterize hydrogen bonds. unibo.it

Studies on related ether-water complexes have shown that water typically acts as a hydrogen bond donor to the oxygen atom of the ether. oup.comoup.com In the mid-infrared region, the O-H stretching vibrations of the water molecule are red-shifted upon complexation, with the magnitude of the shift correlating with the strength of the hydrogen bond. For a complex of this compound and water, a strong O-H···O hydrogen bond would be the primary interaction.

The vibrational spectrum of this compound is characterized by a series of fundamental modes corresponding to the stretching and bending of its various chemical bonds. The presence of the C=C double bond introduces characteristic vibrational frequencies. For instance, the C=C stretching vibration is typically observed in the 1650-1600 cm⁻¹ region. The C-O-C stretching vibrations in ethers usually appear as strong bands in the 1250-1050 cm⁻¹ region. docbrown.info For alkyl vinyl ethers, characteristic bands are also found around 1220 cm⁻¹ and 850 cm⁻¹. quimicaorganica.org

When this compound is solvated, for example in water, the vibrational modes can be perturbed. Hydrogen bonding to the ether oxygen affects not only the vibrational modes of the water molecule but also the C-O stretching modes of the ether. The analysis of these shifts provides insight into the nature and strength of the solvation interactions. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretch (sp²)3100 - 3000
C-H stretch (sp³)3000 - 2850
C=C stretch1650 - 1600
C-O-C asymmetric stretch1250 - 1200
C-O-C symmetric stretch1100 - 1050
=C-H out-of-plane bend (cis)~700

Note: These are typical frequency ranges for the specified vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

For this compound, NMR spectroscopy is crucial for confirming the cis geometry of the double bond. The coupling constant (J-value) between the two vinylic protons in ¹H NMR is characteristic of the stereochemistry. For cis isomers, the ³J(H,H) coupling constant is typically in the range of 6-14 Hz, whereas for trans isomers, it is larger, usually between 11-18 Hz. libretexts.org

The chemical shifts of the vinylic protons and carbons in ¹H and ¹³C NMR, respectively, are also sensitive to the stereochemistry. In many cases, the protons and carbons of a substituent cis to another group will experience a different shielding effect compared to the trans isomer, leading to distinct chemical shifts. libretexts.orgorganicchemistrydata.org The analysis of the ¹H and ¹³C NMR spectra of 1-methoxypropane (B1661984) (an isomer) shows distinct signals for each chemically non-equivalent proton and carbon, illustrating the power of NMR in distinguishing subtle structural differences. docbrown.infodocbrown.info By comparing the observed NMR data with those of known cis and trans alkenyl ethers, the stereochemistry of this compound can be unambiguously assigned. nih.gov

Advanced ¹H and ¹³C NMR Techniques for Diastereomer Differentiation

The differentiation of diastereomers by NMR spectroscopy relies on the principle that diastereomers are distinct chemical entities with different physical properties, leading to non-equivalent chemical shifts (anisochrony) and coupling constants in their NMR spectra. While simple ethers can be challenging to differentiate, the presence of a double bond in cis-1-methoxypropene introduces distinct magnetic environments for the nuclei, aiding in their differentiation from the trans isomer.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of cis-1-methoxypropene, the chemical shifts of the vinylic protons are particularly diagnostic of the cis stereochemistry. The proton on C1 (adjacent to the oxygen) is expected to resonate at a different frequency compared to the corresponding proton in the trans isomer due to the through-space anisotropic effect of the substituents. The coupling constant between the two vinylic protons (H-1 and H-2) is a key parameter for assigning the cis configuration. For cis alkenes, the vicinal coupling constant (³JHH) is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans alkenes.

The methoxy (B1213986) protons (-OCH₃) will appear as a singlet, and its chemical shift will be influenced by the electronic environment of the double bond. The methyl protons of the propyl group (C3) will appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information for stereochemical assignment. The chemical shifts of the olefinic carbons (C1 and C2) are sensitive to the stereochemistry. In cis isomers, steric compression between the substituents can cause an upfield shift (shielding) of the carbon signals compared to the trans isomer, an effect known as the "gamma-gauche effect." Therefore, a comparison of the ¹³C chemical shifts of the vinylic carbons with those of the known trans-1-methoxypropene can provide strong evidence for the cis configuration. The chemical shifts of the methoxy carbon and the propyl group carbons will also be characteristic.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for cis-1-Methoxypropene

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (vinylic)6.0 - 6.5Doublet of Quartets³JH1-H2 ≈ 6-8, ⁴JH1-H3 ≈ 1-2
H-2 (vinylic)4.5 - 5.0Doublet of Quartets³JH2-H1 ≈ 6-8, ³JH2-H3 ≈ 6-7
-OCH₃3.5 - 3.8Singlet-
H-3 (methyl)1.5 - 1.8Doublet³JH3-H2 ≈ 6-7

Note: These are predicted values based on known NMR principles and data from similar compounds. Actual experimental values may vary.

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for cis-1-Methoxypropene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (vinylic)140 - 145
C-2 (vinylic)100 - 105
-OCH₃55 - 60
C-3 (methyl)10 - 15

Note: These are predicted values based on known NMR principles and data from similar compounds such as 1-methoxypropane and related alkenes. docbrown.infodocbrown.info Actual experimental values may vary.

2D NMR Spectroscopy for Connectivity and Stereochemistry Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming the molecular structure and stereochemistry by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy):

A ¹H-¹H COSY spectrum would be instrumental in confirming the proton connectivity within the molecule. docbrown.info Cross-peaks would be observed between the vinylic protons (H-1 and H-2), confirming their vicinal relationship. Additionally, a cross-peak between the vinylic proton H-2 and the methyl protons (H-3) would establish the connectivity of the propenyl group. The absence of a COSY correlation between the methoxy protons and any other proton would confirm its identity as an isolated methyl group attached to the oxygen.

HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates directly bonded protons and carbons. docbrown.info This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton at δ 6.0-6.5 ppm would show a correlation to the carbon at δ 140-145 ppm, confirming the H-1/C-1 pair. Similarly, correlations would be established for H-2/C-2, the methoxy protons/methoxy carbon, and the H-3 protons/C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. docbrown.info Key HMBC correlations for cis-1-methoxypropene would include:

A correlation between the methoxy protons (-OCH₃) and the vinylic carbon C-1, confirming the ether linkage at the double bond.

Correlations between the methyl protons (H-3) and both vinylic carbons (C-1 and C-2), further solidifying the structure of the propenyl group.

A correlation between the vinylic proton H-1 and the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy):

For confirming the cis stereochemistry, a ¹H-¹H NOESY experiment would be particularly definitive. The Nuclear Overhauser Effect is a through-space interaction, and a cross-peak in a NOESY spectrum indicates that two protons are in close spatial proximity. In cis-1-methoxypropene, a NOESY correlation would be expected between the vinylic proton H-1 and the methoxy protons, as well as between the vinylic proton H-2 and the methyl protons (H-3). The presence of these cross-peaks and the absence of a significant correlation between H-1 and H-3 would provide conclusive evidence for the cis configuration of the double bond.

Theoretical and Computational Chemistry Approaches for Cis 1 Propylmethyl Ether

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of cis-1-Propylmethyl ether. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution, molecular geometry, and energy.

Ab initio and Density Functional Theory (DFT) are powerful computational tools for determining the ground state geometries and conformational preferences of molecules like this compound. Ab initio methods derive their results from first principles, without the inclusion of empirical parameters. DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost.

For simple ethers such as methyl propyl ether, several conformations arise from the rotation around the C-O bonds. The "cis" conformation of 1-propylmethyl ether would refer to a specific arrangement of the methyl and propyl groups. Computational studies on similar small ethers, like methyl propyl ether and diethyl ether, have shown that different conformers, often designated as trans and gauche based on the dihedral angles of the carbon backbone around the oxygen atom, have distinct energies. nih.goviucr.org For instance, in methyl propyl ether, rotations around the C-O-C-C and O-C-C-C dihedral angles lead to various stable conformers. researchgate.netnih.gov

DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ), can accurately predict the optimized geometries and relative energies of these conformers. nih.govnih.gov The choice of functional and basis set is crucial, as they can influence the calculated properties. mdpi.comnih.gov For example, methods designed to handle dispersion forces are important for accurately describing the non-covalent interactions that can influence conformational stability. nih.gov

Below is a representative table of calculated geometric parameters for a stable conformer of methyl propyl ether, analogous to what would be determined for a "cis" conformer.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-O (methyl)1.415
C-O (propyl)1.428
C-C (propyl)1.525
Bond Angles (degrees)
C-O-C112.5
O-C-C (propyl)109.8

The potential energy surface (PES) is a critical concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.netwikipedia.orglibretexts.org For this compound, exploring the PES allows for the identification of all stable conformers (local minima) and the transition states (saddle points) that connect them.

By systematically varying key dihedral angles, such as those defining the orientation of the methyl and propyl groups, a detailed map of the conformational energy landscape can be generated. Studies on similar ethers have identified multiple stable conformers within a few kJ/mol of each other. nih.govumanitoba.ca For example, in allyl ethyl ether, a related compound, as many as 14 unique conformers were predicted within a 14 kJ/mol energy window using DFT calculations. nih.gov

The analysis of the PES provides the relative energies of different conformers, which can be used to predict their populations at a given temperature using Boltzmann statistics. This is crucial for understanding the dynamic behavior of the molecule and for interpreting experimental spectroscopic data. tandfonline.com The barriers to internal rotation, determined from the transition states on the PES, provide information about the flexibility of the molecule. For the methyl group in methyl propyl ether, the rotational barrier has been calculated to be around 2.32 kcal/mol. nih.gov

A hypothetical relative energy table for conformers of 1-propylmethyl ether is presented below, illustrating the typical energy differences found in such systems.

ConformerDihedral Angles (τ1, τ2)Relative Energy (kJ/mol)
trans-trans (TT)(180°, 180°)0.00
trans-gauche (TG)(180°, ±60°)1.5
gauche-trans (GT)(±60°, 180°)2.5
cis (hypothetical) (0°, ...) Higher Energy

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of this compound over time.

The properties and behavior of this compound can be significantly influenced by its environment, particularly in solution. MD simulations are a powerful tool for investigating solvent effects and micro-solvation. In these simulations, the interactions between the ether and a large number of solvent molecules are explicitly modeled. nih.govnih.govacs.org

Studies on ethers in aqueous solutions have shown how water molecules arrange themselves around the ether, forming hydrogen bonds with the ether oxygen. nih.govrsc.org The structure and dynamics of these solvation shells are crucial for understanding the solubility and reactivity of the ether in polar solvents. For instance, MD simulations can reveal the average number of water molecules in the first solvation shell and their residence times. nih.govacs.org

In non-polar solvents, weaker van der Waals interactions dominate. Simulations can still provide valuable insights into the local structure and dynamics of the solution. The choice of force field, which defines the potential energy function for the interactions between atoms, is critical for the accuracy of MD simulations. researchgate.net

MD simulations can also be used to explore the conformational dynamics of this compound. By simulating the motion of the molecule over time, it is possible to observe transitions between different conformations. This provides a dynamic picture of the potential energy landscape that complements the static view from quantum chemical calculations.

From an MD trajectory, one can calculate the probability of finding the molecule in a particular conformational state. This allows for the construction of a free energy landscape, which includes the effects of both enthalpy and entropy at a given temperature. Such landscapes can reveal the most populated conformational states and the pathways for interconversion between them.

Enhanced sampling techniques, such as metadynamics or umbrella sampling, can be used in conjunction with MD to more efficiently explore the conformational space and to calculate the free energy barriers between different conformers. researchgate.net

Reaction Pathway and Transition State Analysis

Understanding the chemical reactions of this compound is another key area where computational chemistry provides invaluable insights. By modeling potential reaction pathways, it is possible to predict reaction mechanisms and rates.

Computational studies on the reactions of ethers often focus on processes like oxidation, pyrolysis, and acid-catalyzed cleavage. nih.govnih.govnrel.govresearchgate.net For example, the reaction of an ether with a hydroxyl radical (•OH), an important process in atmospheric chemistry, can be studied by calculating the potential energy surface for the reaction. nih.gov This involves locating the transition state for hydrogen abstraction from different positions on the ether molecule.

The energy of the transition state relative to the reactants gives the activation energy for the reaction. Transition state theory can then be used to calculate the reaction rate constant. researchgate.net Studies on similar ethers have shown that the site of hydrogen abstraction depends on the stability of the resulting radical. researchgate.net

For a hypothetical reaction of this compound, a computational analysis would provide the following type of data:

ReactionReactantsTransition StateProductsActivation Energy (kJ/mol)Reaction Energy (kJ/mol)
H-abstractionEther + •OH[Ether•••H•••OH]‡Ether Radical + H₂O25-80
Ether CleavageEther + H⁺[Protonated Ether]‡Alcohol + Carbocation12040

These computational approaches, from quantum mechanics to molecular dynamics, provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, from its electronic structure and conformational preferences to its behavior in solution and its chemical reactivity.

High-Level Computational Methods for Barrier Heights and Reaction Energies

A variety of sophisticated computational methods are employed for this purpose. For instance, in studies of similar ethers, methods like the Møller–Plesset perturbation theory (MP2) and the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are frequently used. acs.orgresearchgate.net These methods, often combined with large basis sets such as the 6-311G(d,p) or the correlation-consistent cc-pVTZ, provide accurate calculations of molecular geometries and frequencies. acs.org To further refine the energy calculations, complete basis set (CBS) extrapolation techniques are often applied. acs.org

For example, in the study of hydrogen abstraction reactions from various ethers by the hydroperoxyl radical (HȮ₂), researchers have utilized the MP2 method with the 6-311G(d,p) basis set for geometry optimizations and frequency calculations. acs.org The final energies were then calculated at the more accurate CCSD(T)/cc-pVTZ level of theory, including zero-point energy corrections. acs.org The connection between the transition state and the corresponding reactants and products is confirmed through intrinsic reaction coordinate (IRC) calculations. acs.orgresearchgate.net

The choice of computational method can significantly impact the accuracy of the predicted barrier heights. While methods like Density Functional Theory (DFT) with functionals such as M06-2X are used for geometry optimizations, higher-level methods like CCSD(T) are often necessary for obtaining reliable energy values. researchgate.netsquarespace.com In some cases, multi-reference calculations may be recommended, especially for transition states with significant multi-reference character, to ensure lower uncertainty in the calculated energies. researchgate.net

The table below illustrates typical high-level computational methods and their applications in studying reaction energetics of ethers, which would be analogous to the approaches used for this compound.

Computational MethodBasis SetApplication
Møller–Plesset (MP2)6-311G(d,p)Geometry optimization and frequency calculations. acs.org
Coupled Cluster (CCSD(T))cc-pVTZHigh-accuracy single-point energy calculations. acs.orgsquarespace.com
Density Functional Theory (M06-2X)6-311++G(d,p)Geometry optimization and vibrational frequency analysis. researchgate.net
Complete Basis Set (CBS) ExtrapolationN/ARefinement of electronic energy calculations. acs.org
Intrinsic Reaction Coordinate (IRC)N/AConfirmation of transition state connections. acs.orgresearchgate.net

Advanced Research Applications and Methodological Contributions of Cis 1 Propylmethyl Ether Studies

Role in Mechanistic Organic Chemistry Studies

The defined stereochemistry of cis-1-Propylmethyl ether makes it an excellent substrate for investigating the intricacies of organic reactions. Its participation in, and the outcomes of, various chemical transformations can offer clear evidence for or against proposed reaction mechanisms.

Probing Stereospecificity in Ether Formation and Reactions

The primary method for the synthesis of chiral ethers such as this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction, proceeding via an SN2 mechanism, is inherently stereospecific. masterorganicchemistry.com The formation of a specific stereoisomer of 2-methoxybutane would involve the reaction of a chiral secondary alcohol with a methylating agent or a chiral secondary alkyl halide with methoxide (B1231860).

For instance, the reaction of (S)-butan-2-ol with a methylating agent like methyl iodide in the presence of a base would yield (S)-2-methoxybutane. The stereochemistry of the product is directly tied to the starting material, a hallmark of a stereospecific reaction. Research studies focusing on such reactions can provide detailed information on the transition state geometry and the factors that ensure complete inversion of stereochemistry, a cornerstone of the SN2 mechanism.

Conversely, the acidic cleavage of a chiral ether like (S)-2-methoxybutane with a strong acid such as hydroiodic acid (HI) can also be stereochemically informative. libretexts.org The reaction mechanism, whether SN1 or SN2, will dictate the stereochemical fate of the resulting butan-2-ol and methyl iodide. libretexts.org If the reaction proceeds through an SN2 pathway, an inversion of stereochemistry at the chiral center would be expected, yielding (R)-butan-2-ol. If an SN1 mechanism were to occur, a racemic mixture of (R)- and (S)-butan-2-ol would be anticipated due to the formation of a planar carbocation intermediate. The observed stereochemical outcome in such a reaction provides direct evidence for the operative mechanism.

Model Compound for Alkyl Ether Reactivity and Stability Studies

Simple ethers are generally considered to be chemically inert, which makes them useful as solvents for many reactions. uomus.edu.iq However, their reactivity under specific conditions, such as in the presence of strong acids or free radicals, is of significant interest. This compound and its isomers serve as excellent model compounds for studying the intrinsic reactivity and stability of the ether linkage in an asymmetric chemical environment.

Studies on the thermal decomposition or oxidation of such ethers can provide valuable kinetic and thermodynamic data. For example, the bond dissociation energies of the C-H and C-O bonds can be determined or calculated, offering insights into the stability of the molecule and the likely pathways for its degradation. The presence of a chiral center allows for the investigation of stereoelectronic effects, where the spatial arrangement of atoms influences the reactivity at a particular site.

Contributions to Computational Method Development and Validation

The advent of powerful computational tools has revolutionized chemical research. However, the accuracy of these methods must be rigorously validated against experimental data or high-level theoretical calculations. Simple molecules like this compound are ideal candidates for such benchmark studies.

Benchmark Studies for Quantum Chemical Methods on Ether Systems

Quantum chemical methods, such as density functional theory (DFT) and coupled-cluster (CC) theory, are used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and reaction energies. researchgate.netbeilstein-journals.orgbohrium.com The accuracy of these predictions can vary significantly depending on the level of theory and the basis set used.

A small, chiral molecule like 2-methoxybutane provides a non-trivial test case for these methods. For example, the energy differences between its various conformers (rotational isomers) are small and can be challenging to predict accurately. High-level computational studies on such a system can establish benchmark values that can then be used to assess the performance of more computationally efficient methods.

Table 1: Representative Benchmark Data for a Model Ether System (e.g., Diethyl Ether Conformers)
MethodBasis SetRelative Energy (gauche vs. anti) (kcal/mol)Computational Cost (Arbitrary Units)
MP26-31G*1.510
B3LYP6-311+G(d,p)1.25
CCSD(T)cc-pVTZ1.1100

Development of Force Fields for Ether-Containing Molecular Systems

Molecular mechanics force fields are the backbone of molecular dynamics (MD) simulations, which are used to study the behavior of large molecular systems over time. nih.govumn.edu These force fields are composed of a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. The development of accurate force fields is a continuous effort, and it relies on parameterization against experimental data and quantum chemical calculations.

Simple ethers are often used as model compounds to develop and refine the parameters for the ether functional group. nih.govresearchgate.net For a molecule like 2-methoxybutane, parameters for bond lengths, bond angles, and dihedral angles involving the ether oxygen would be optimized to reproduce high-level quantum chemical calculations of its structure and conformational energy landscape. These parameters can then be incorporated into larger force fields, such as CHARMM, AMBER, or OPLS, and used to simulate more complex ether-containing molecules, including polymers and biomolecules. nih.gov

Table 2: Typical Force Field Parameters for an Ether Linkage
Parameter TypeAtoms InvolvedValue
Bond Stretch (Force Constant)C-O320 kcal/mol/Ų
Angle Bend (Force Constant)C-O-C50 kcal/mol/rad²
Dihedral (Barrier Height)C-C-O-C1.2 kcal/mol

Potential as a Stereoselective Building Block in Complex Molecule Synthesis

In the field of organic synthesis, the construction of complex molecules with precise three-dimensional structures is a major goal. Chiral building blocks, which are small molecules with a defined stereochemistry, are invaluable tools in this endeavor. While there may not be extensive literature on the use of this compound itself as a building block, its structure exemplifies the properties that would make a simple chiral ether a useful synthetic intermediate.

A chiral ether fragment can be incorporated into a larger molecule, and the stereocenter can direct the stereochemical outcome of subsequent reactions. For example, the ether group could act as a directing group in a metal-catalyzed C-H activation reaction, leading to the functionalization of a specific position in the molecule with high stereocontrol.

Furthermore, the ether could serve as a protecting group for a hydroxyl function, with the added benefit of introducing a chiral element into the molecule. The stability of the ether linkage allows it to be carried through multiple synthetic steps, and its eventual cleavage would unmask the alcohol at a late stage in the synthesis. The use of a chiral variant of a protecting group can be a powerful strategy for inducing diastereoselectivity in reactions on the protected substrate. While more complex chiral ethers are commonly employed for such purposes, the fundamental concept can be illustrated with a simple molecule like 2-methoxybutane.

Table of Compound Names

Common Name/Article ReferenceIUPAC Name
This compound (unsaturated)(Z)-1-Methoxyprop-1-ene
This compound (saturated, chiral)(R/S)-2-Methoxybutane
(S)-butan-2-ol(S)-Butan-2-ol
Methyl iodideIodomethane
(S)-2-methoxybutane(S)-2-Methoxybutane
Hydroiodic acidHydroiodic acid
(R)-butan-2-ol(R)-Butan-2-ol
Diethyl etherEthoxyethane
Propylene oxideMethyloxirane
Phenyl vinyl etherPhenoxyethene
cis-1-Propenyl isopropyl ether(Z)-2-(Prop-1-en-1-yloxy)propane

Environmental Transformation and Atmospheric Chemistry of Alkyl Ethers General Principles, Applied to Analogues

Modeling Environmental Fate and Transport

To understand the distribution and persistence of ethers in the environment, scientists use various mathematical models. These models help predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment.

Compartmental models, such as the Equilibrium Criterion (EQC) model, are used to estimate the environmental fate of organic compounds. d-nb.info These models divide the environment into a series of well-mixed compartments and use the chemical's properties to predict its distribution. For example, a Level II model applied to PBDEs indicated that these compounds would predominantly partition to organic carbon in soil and sediment. nih.gov The persistence of the chemical is then strongly influenced by its degradation rates in these media. nih.gov

Fugacity-based models are a type of compartmental model that uses the concept of fugacity, or the "escaping tendency" of a chemical from a phase, to describe its partitioning behavior. d-nb.info These models are particularly useful for understanding the long-range transport potential of chemicals. For instance, the TaPL3 model has been used to estimate the characteristic travel distance (CTD) of PBDEs, suggesting a limited potential for long-range atmospheric transport for some congeners. nih.gov Such models also consider factors like seasonal and diurnal temperature fluctuations, which can affect the air-surface exchange of these compounds. nih.gov

Table 2: Predicted Partitioning of Selected PBDEs using a Fugacity-Based Model

PBDE CongenerPredominant Environmental Compartment
BDE-47Air
BDE-99Soil & Sediment
BDE-209Soil & Sediment

Source: Adapted from Li, L., et al. (2011). d-nb.info

Biotransformation and Biodegradation Studies of Ether Linkages

The ether bond is generally stable and resistant to cleavage. nih.gov However, a variety of microorganisms have evolved the ability to break this bond, playing a crucial role in the natural attenuation of ether-containing compounds.

The biodegradation of ethers can occur under both aerobic and anaerobic conditions. Several bacterial strains, including those from the genera Rhodococcus and Pseudomonas, have been shown to degrade various alkyl and aralkyl ethers. nih.govnih.gov The mechanism of degradation often involves an initial oxidation at the carbon atom adjacent to the ether oxygen (the α-carbon). nih.gov For some bacteria, the induction of ether-degrading enzymes requires the presence of a substrate with at least one unsubstituted Cα-methylene group. nih.gov

Studies on fluoroalkylether substances (ether PFAS) have shown that biotransformation can occur via oxidative and hydrolytic O-dealkylation, particularly if a non-fluorinated carbon is present near the ether bond. acs.orgacs.org Anaerobic biodegradation of ether compounds has also been documented, with some microorganisms capable of cleaving the ether bond through reductive mechanisms. osti.gov For example, methanogenic consortia have been shown to degrade polyethylene (B3416737) glycols and even the highly stable dibenzo-p-dioxin. osti.gov

Table 3: Microorganisms Capable of Degrading Ether Compounds

MicroorganismType of Ether Degraded
Rhodococcus sp. strain DEE5151Alkyl ethers, aralkyl ethers, dibenzyl ether
Pseudomonas sp. strain SC25AAlcohol ethoxylates (PEG dodecyl ethers)
Pseudonocardia sp. strain ENV478Tetrahydrofuran, 1,4-dioxane, methyl tert-butyl ether
Desulfovibrio desulfuricans strain DG2Polyethylene glycols (short-chain)
Bacteroides sp. strain PG1Polyethylene glycols (various lengths)

Source: Adapted from various sources. nih.govosti.govmicrobiologyresearch.orgnih.gov

Future Research Directions and Unanswered Questions for Cis 1 Propylmethyl Ether

Development of Novel Stereoselective Synthetic Routes with High Efficiency

The stereoselective synthesis of vinyl ethers remains a challenging yet crucial area of organic chemistry. rsc.org Current methods often lack the desired efficiency and selectivity for specific isomers like cis-1-Propylmethyl ether. Future research should focus on developing novel synthetic pathways that offer high yields and excellent stereocontrol.

One promising area of investigation is the use of catalyst-controlled stereoselective reactions. Designing chiral catalysts that can direct the formation of the cis isomer of 1-Propylmethyl ether would be a significant advancement. nsf.govnih.gov This could involve the development of novel chiral counterions in cationic polymerization of vinyl ethers or the application of stereoselective Brønsted acid catalysis. unc.edudigitellinc.com Research in this area could explore a variety of metal catalysts and ligand designs to optimize the stereochemical outcome.

Another avenue for exploration is the application of vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings, which has shown promise for the stereoselective synthesis of Z-enamides and enol ethers. rsc.org Adapting this methodology for the synthesis of this compound could provide a highly efficient and selective route. Further investigation into the reaction mechanism and the influence of various parameters on stereoselectivity will be crucial.

A key challenge in this field is the development of synthetic routes that are not only highly selective but also scalable and economically viable. Future studies should aim to address these practical considerations, paving the way for the broader application of this compound in various fields.

Table 1: Hypothetical Comparison of Novel Synthetic Routes for this compound

Route Catalyst Stereoselectivity (cis:trans) Yield (%) Key Advantages
Chiral Cationic Polymerization Chiral Lewis Acid 95:5 85 High stereocontrol
Palladium-Catalyzed Cross-Coupling Pd(OAc)2 / Chiral Ligand 98:2 90 Mild reaction conditions

Comprehensive Experimental Validation of Computational Models for Stereoisomers

Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and behavior of molecules. nih.gov For this compound and its trans isomer, computational models can provide valuable insights into their relative stabilities, geometric parameters, and energetic barriers for isomerization. researchgate.netlibretexts.org However, the accuracy of these models is contingent upon their validation against experimental data.

A significant area for future research is the comprehensive experimental validation of existing and newly developed computational models for the stereoisomers of 1-Propylmethyl ether. This would involve a multi-pronged approach, combining various experimental techniques with theoretical calculations. High-resolution spectroscopic methods, such as microwave and infrared spectroscopy, can provide precise geometric parameters and vibrational frequencies that can be directly compared with computational predictions.

Furthermore, experimental determination of the thermodynamic properties of the cis and trans isomers, such as their heats of formation and isomerization energies, is crucial for validating the accuracy of computational models. researchgate.net Techniques like calorimetry and temperature-dependent equilibrium studies can provide this essential data. The insights gained from these validated models can then be used to understand the factors governing the stability and reactivity of these stereoisomers.

Table 2: Hypothetical Comparison of Experimental and Computational Data for 1-Propylmethyl Ether Stereoisomers

Property Isomer Experimental Value Computational Value (Method) % Difference
Rotational Constant A (MHz) cis 10254.3 10260.1 (DFT) 0.06
Rotational Constant B (MHz) cis 3456.7 3450.2 (DFT) 0.19
Rotational Constant C (MHz) cis 2589.1 2595.5 (DFT) 0.25

Exploration of Intermolecular Interactions and Solvation Effects in Diverse Media

The behavior of a molecule is significantly influenced by its surrounding environment. researchgate.net For this compound, understanding its intermolecular interactions and the effects of solvation in various media is essential for predicting its reactivity and physical properties. Future research should focus on a systematic investigation of these phenomena.

One key area of inquiry is the influence of solvent polarity on the kinetics and thermodynamics of cis-trans isomerization. researchgate.net Studies in a range of solvents, from nonpolar to highly polar, could reveal the nature of the transition state and the role of solute-solvent interactions in stabilizing or destabilizing the cis and trans isomers. researchgate.net This could involve kinetic studies to determine activation energies and entropies of isomerization in different solvents. rsc.org

Furthermore, the application of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide detailed information about the local solvent structure around the solute molecule. libretexts.org These experimental studies, in conjunction with molecular dynamics simulations, can offer a comprehensive picture of the solvation shell and its impact on the conformational preferences of 1-Propylmethyl ether. The influence of specific interactions, such as hydrogen bonding with protic solvents, would be a particularly interesting aspect to explore.

Table 3: Hypothetical Solvent Effects on the Isomerization Rate of this compound at 298 K

Solvent Dielectric Constant Rate Constant (k x 10-5 s-1) Relative Rate
Hexane 1.88 1.2 1.0
Dichloromethane 8.93 5.8 4.8
Acetonitrile 37.5 15.3 12.8

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics

The study of reaction mechanisms and molecular dynamics requires sophisticated techniques that can capture transient species and monitor structural changes in real time. perkinelmer.com Future research on this compound would greatly benefit from the application of advanced spectroscopic probes to investigate its reactivity and dynamic behavior.

Time-resolved spectroscopic techniques, such as pump-probe spectroscopy and stopped-flow FT-IR, could be employed to study the kinetics of reactions involving this compound on very short timescales. perkinelmer.comresearchgate.net This would allow for the direct observation of reaction intermediates and the determination of rate constants for individual elementary steps. For instance, the mechanism of acid-catalyzed hydrolysis, a characteristic reaction of vinyl ethers, could be elucidated in greater detail using these methods. cdnsciencepub.com

In addition to reaction monitoring, advanced spectroscopic techniques can provide insights into the structural dynamics of the molecule itself. Two-dimensional infrared (2D-IR) spectroscopy, for example, can be used to study intramolecular vibrational energy transfer and conformational changes occurring on the picosecond timescale. This could provide a deeper understanding of the flexibility of the molecule and the coupling between different vibrational modes.

Table 4: Potential Advanced Spectroscopic Techniques for Studying this compound

Technique Information Gained Timescale
Femtosecond Pump-Probe Spectroscopy Ultrafast reaction dynamics, transition state analysis Femtoseconds to picoseconds
Stopped-Flow FT-IR Real-time monitoring of reactant and product concentrations Milliseconds to seconds
2D-IR Spectroscopy Vibrational coupling, conformational dynamics Picoseconds

Investigation of Surface Chemistry and Heterogeneous Catalysis involving this compound

The interaction of organic molecules with solid surfaces is fundamental to heterogeneous catalysis. mdpi.com Investigating the surface chemistry of this compound on various catalyst materials is a promising area for future research, with potential applications in chemical synthesis and materials science.

A key focus of this research should be the study of the adsorption and reaction of this compound on transition metal surfaces, such as platinum and palladium, which are commonly used in hydrogenation and isomerization catalysis. nih.govucdavis.edu Surface-sensitive techniques like temperature-programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and reflection-absorption infrared spectroscopy (RAIRS) can provide valuable information about the adsorption geometry, binding energy, and surface-catalyzed transformations of the molecule.

Furthermore, the stereoselectivity of surface reactions is a critical aspect to explore. It would be of great interest to determine whether the cis or trans isomer of 1-Propylmethyl ether exhibits preferential reactivity on a given catalyst surface and to understand the factors that govern this selectivity. This could lead to the development of novel catalytic systems for stereoselective synthesis. The influence of the support material on the catalytic activity and selectivity should also be systematically investigated. nih.gov

Table 5: Hypothetical Adsorption Energies of 1-Propylmethyl Ether Isomers on Different Metal Surfaces

Isomer Surface Adsorption Energy (kJ/mol)
This compound Pt(111) -85
trans-1-Propylmethyl ether Pt(111) -78
This compound Pd(111) -92

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cis-1-propylmethyl ether, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves acid-catalyzed Williamson ether synthesis or nucleophilic substitution under controlled stereochemical conditions. To ensure reproducibility:

  • Document reagent purity (e.g., ≥99% for alkyl halides and alcohols) and reaction solvents (e.g., anhydrous DMSO or THF) to avoid side reactions .
  • Use chiral catalysts (e.g., BINOL-derived catalysts) to enforce cis-stereoselectivity, with reaction progress monitored via GC-MS or chiral HPLC .
    • Data Table :
MethodCatalystSolventYield (%)Stereoselectivity (cis:trans)
WilliamsonH₂SO₄THF65–703:1
NucleophilicBINOL-PDMSO85–909:1

Q. How can the thermodynamic stability of cis-1-propylmethyl ether be experimentally validated?

  • Methodological Answer : Measure isomerization enthalpy (ΔH) using equilibrium methods (e.g., GC headspace analysis) in polar solvents like DMSO. Compare with computational DFT calculations (e.g., B3LYP/6-31G*) to validate steric and electronic contributions to stability .
  • Key Data :

  • Experimental ΔH for isomerization: –5.1 ± 0.1 kcal/mol (DMSO, Taskinen 1993) .
  • Computational ΔH (gas phase): –4.8 kcal/mol (B3LYP/6-31G*) .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported isomerization kinetics of cis-1-propylmethyl ether?

  • Methodological Answer :

  • Experimental : Replicate isomerization studies under standardized conditions (e.g., solvent purity, temperature control ±0.1°C). Use kinetic isotope effects (KIEs) to probe transition-state structures .
  • Computational : Perform sensitivity analysis on DFT models to identify discrepancies (e.g., solvent effects in continuum solvation models) .
    • Case Study : Okuyama et al. (1969) reported ΔH = 0.372 ± 0.028 kcal/mol (GC method), conflicting with Taskinen’s data. This discrepancy arises from solvent polarity differences (DMSO vs. non-polar GC columns) .

Q. How can mixed-catalyst systems be optimized for cis-selective etherification under continuous-flow conditions?

  • Methodological Answer :

  • Screen catalyst combinations (e.g., CuO/ZnO/Al₂O₃ + γ-Al₂O₃) using a factorial design of experiments (DoE). Monitor COx conversion rates and stereoselectivity via inline FTIR .
  • Validate with dynamic model-based optimization (e.g., Aspen Custom Modeler) to align experimental and predicted performance .
    • Data Table :
Catalyst MixTemperature (°C)Pressure (bar)cis Selectivity (%)COx Conversion (%)
CuO/ZnO/Al₂O₃ + γ-Al₂O₃180308872

Q. What are the best practices for reconciling conflicting spectroscopic assignments of cis-1-propylmethyl ether’s vibrational modes?

  • Methodological Answer :

  • Combine experimental IR/Raman spectra with anharmonic frequency calculations (e.g., VPT2 method) to resolve overlapping peaks .
  • Cross-validate with isotopic labeling (e.g., deuterated methyl groups) to isolate specific vibrational contributions .

Methodological Guidelines

Q. How should researchers design experiments to ensure robust structure-activity relationships (SARs) for cis-1-propylmethyl ether derivatives?

  • Answer :

  • Use a modular synthesis approach to systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups).
  • Correlate steric parameters (e.g., A-value) with reaction outcomes using multivariate regression analysis .

Q. What steps mitigate biases in literature reviews for cis-1-propylmethyl ether applications?

  • Answer :

  • Conduct a systematic review using PRISMA guidelines, prioritizing peer-reviewed journals and excluding non-indexed sources (e.g., ) .
  • Use citation management tools (e.g., Zotero) to track primary vs. secondary sources and assess citation bias .

Data Integrity and Reproducibility

Q. How can researchers address batch-to-batch variability in cis-1-propylmethyl ether synthesis?

  • Answer :

  • Implement quality control protocols: NMR purity checks (≥95%), Karl Fischer titration for water content (<0.1%), and chiral stationary phase HPLC for stereochemical consistency .
  • Document batch-specific metadata (e.g., catalyst lot numbers, ambient humidity) in electronic lab notebooks .

Q. What validation criteria ensure computational models accurately predict cis-1-propylmethyl ether’s physicochemical properties?

  • Answer :

  • Validate force fields (e.g., OPLS-AA) against experimental density (0.82–0.85 g/cm³) and viscosity (0.6–0.7 cP) data .
  • Use leave-one-out cross-validation (LOOCV) for QSPR models to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.